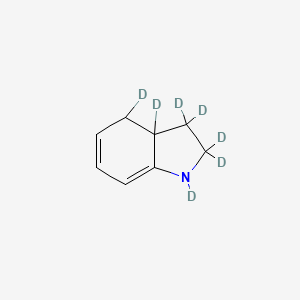
1,2,2,3,3,3a,4-heptadeuterio-4H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3,3a,4-heptadeuterio-4H-indole: is a deuterated derivative of indole, an aromatic heterocyclic organic compound. Indole itself is a significant structure in many natural products and pharmaceuticals due to its biological activity and versatility in chemical synthesis . The deuterium atoms in this compound replace hydrogen atoms, which can affect the compound’s physical and chemical properties, making it useful in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,2,3,3,3a,4-heptadeuterio-4H-indole can be synthesized through several methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods: Industrial production of deuterated indoles typically involves large-scale Fischer indole synthesis with deuterated starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,2,3,3,3a,4-heptadeuterio-4H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3,3a,4-heptadeuterio-4H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its interactions with biological molecules and potential as a probe in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of deuterated pharmaceuticals and materials.
Wirkmechanismus
The mechanism of action of 1,2,2,3,3,3a,4-heptadeuterio-4H-indole involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to altered biological activity compared to non-deuterated indole . The specific pathways and targets depend on the context of its use, such as in drug development or metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Indole: The non-deuterated parent compound, widely studied for its biological and chemical properties.
Deuterated Indoles: Other deuterated derivatives of indole with varying degrees of deuteration.
Uniqueness: 1,2,2,3,3,3a,4-heptadeuterio-4H-indole is unique due to its specific pattern of deuteration, which can lead to distinct physical and chemical properties. This makes it valuable in studies where the effects of deuterium substitution are of interest, such as in understanding metabolic pathways and improving the stability of pharmaceuticals .
Eigenschaften
Molekularformel |
C8H11N |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
1,2,2,3,3,3a,4-heptadeuterio-4H-indole |
InChI |
InChI=1S/C8H11N/c1-2-4-8-7(3-1)5-6-9-8/h1-2,4,7,9H,3,5-6H2/i3D,5D2,6D2,7D/hD |
InChI-Schlüssel |
FRUWMYWEARDNTC-LKHFKKQTSA-N |
Isomerische SMILES |
[2H]C1C=CC=C2C1(C(C(N2[2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CNC2=CC=CCC21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


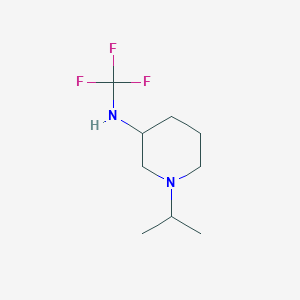
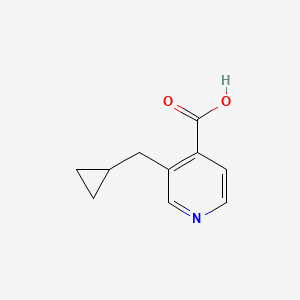

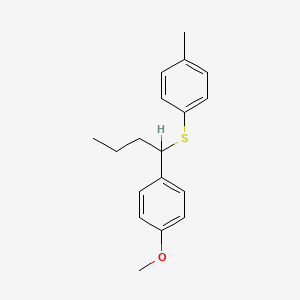
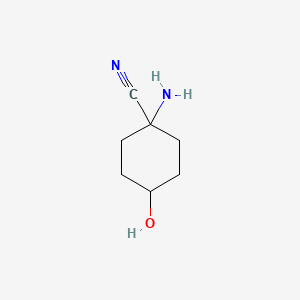
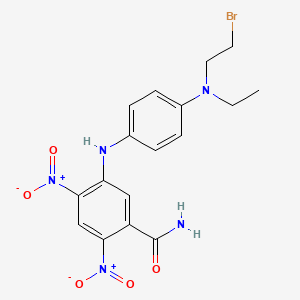
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13946585.png)

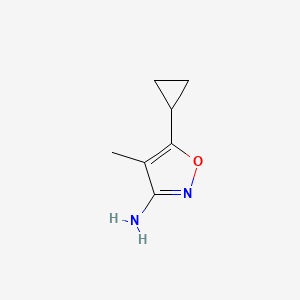
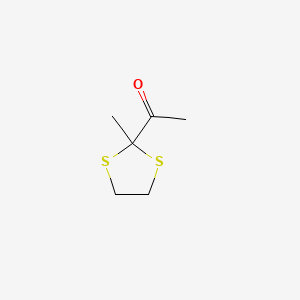
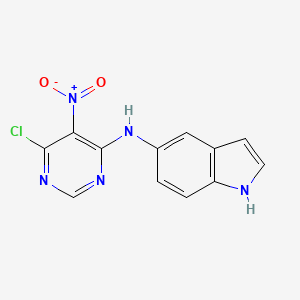
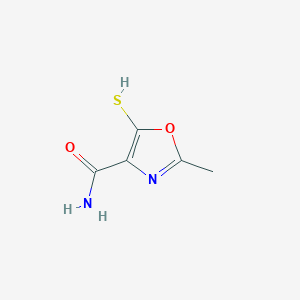
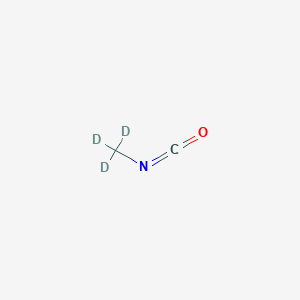
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
